2-Amino-5-phenylpyridine-d5

Descripción general

Descripción

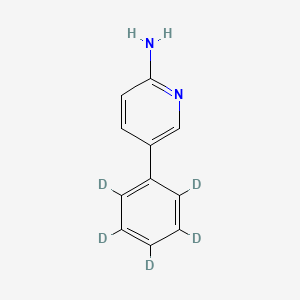

2-Amino-5-phenylpyridine-d5 is a deuterated derivative of 2-Amino-5-phenylpyridine. It is a heterocyclic organic compound with the molecular formula C11H5D5N2 and a molecular weight of 175.24 g/mol . This compound is primarily used in proteomics research and has gained significant attention due to its potential biological and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylpyridine-d5 typically involves the deuteration of 2-Amino-5-phenylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-phenylpyridine-d5 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyridines .

Aplicaciones Científicas De Investigación

2-Amino-5-phenylpyridine-d5 has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-Amino-5-phenylpyridine-d5 involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The deuterated nature of the compound allows for detailed studies of these interactions using advanced analytical techniques .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-phenylpyridine: The non-deuterated version of the compound, used in similar applications but lacks the benefits of deuteration.

2-Amino-5-fluoropyridine: A fluorinated analog with different chemical properties and applications.

2-Amino-5-nitropyridine: A nitro-substituted derivative used in different chemical reactions and studies.

Uniqueness

2-Amino-5-phenylpyridine-d5 is unique due to its deuterated nature, which provides advantages in analytical studies, such as improved signal clarity in NMR spectroscopy and mass spectrometry . This makes it a valuable tool in various scientific research fields.

Actividad Biológica

2-Amino-5-phenylpyridine-d5 (CAS No. 150320-81-3) is a deuterated derivative of 2-amino-5-phenylpyridine, a compound recognized for its biological activity, particularly in the context of mutagenicity and potential carcinogenicity. This article synthesizes existing research on the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHND |

| Molecular Weight | 175.24 g/mol |

| Density | 1.133 g/cm³ |

| Boiling Point | 323.6 °C at 760 mmHg |

| Melting Point | 132 °C |

Biological Activity Overview

This compound is classified as a mutagenic heterocyclic aromatic amine . It is formed through the pyrolysis of phenylalanine, a common amino acid found in proteins. This compound is notably present in certain cooked foods, such as broiled sardines, raising concerns about its potential carcinogenic effects .

Mutagenicity and Carcinogenicity

Research has shown that 2-amino-5-phenylpyridine exhibits mutagenic properties similar to those of other known carcinogens. A comparative study indicated that while this compound did not produce neoplastic lesions in neonatal B6C3F1 mice, it shares structural similarities with 4-aminobiphenyl (4-ABP), a potent carcinogen known to induce hepatocellular adenomas and carcinomas .

Case Studies

-

Comparative Carcinogenicity Study :

- Objective : To assess the tumorigenic potential of 2-amino-5-phenylpyridine compared to 4-ABP.

- Methodology : Neonatal male B6C3F1 mice were administered both compounds at maximum tolerated doses (MTD).

- Findings : No treatment-related neoplastic lesions were observed in subjects treated with 2-amino-5-phenylpyridine, contrasting sharply with the high incidence of tumors noted in those treated with 4-ABP .

- Food Pyrolysis Product Analysis :

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules, including DNA and proteins. The mutagenic potential arises from its capacity to form adducts with DNA, leading to mutations during replication processes.

Implications for Health

Due to its mutagenic properties, there are significant health implications associated with the consumption of foods containing this compound. Regulatory agencies continue to evaluate its risk based on exposure levels from dietary sources.

Propiedades

IUPAC Name |

5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVIBHQRYFYSE-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675600 | |

| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150320-81-3 | |

| Record name | 5-(~2~H_5_)Phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.